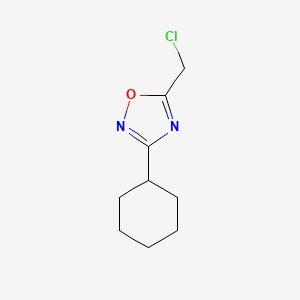5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole
CAS No.: 51802-83-6
Cat. No.: VC7424674
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51802-83-6 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.67 |
| IUPAC Name | 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H13ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6H2 |
| Standard InChI Key | DNFZHBNBPDPDNZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NOC(=N2)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The 1,2,4-oxadiazole ring in 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The chloromethyl (-CH₂Cl) and cyclohexyl (-C₆H₁₁) substituents at positions 5 and 3, respectively, confer distinct electronic and steric properties. The compound’s InChIKey (DNFZHBNBPDPDNZ-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)C2=NOC(=N2)CCl) provide precise descriptors for its stereochemical configuration.
Physical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 200.67 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Solubility | Not available |
| LogP (Partition Coefficient) | Estimated ~2.5 (calculated) |
The lack of experimental data on solubility and thermal stability underscores the need for further characterization.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole typically involves cyclization reactions. A common approach utilizes cyclohexylcarbonyl chloride and chloromethylamine precursors under controlled conditions. For example, nucleophilic substitution reactions between cyclohexyl-substituted amidoximes and chloromethylating agents yield the target compound.
Derivative Optimization
The chloromethyl group at position 5 serves as a reactive handle for further functionalization. Substitution reactions with nucleophiles (e.g., amines, thiols) can produce derivatives with enhanced pharmacokinetic profiles. Recent studies on analogous 1,2,4-oxadiazoles demonstrate that electron-withdrawing groups at the 5-position improve metabolic stability .
Computational and ADME Profiling
Drug-Likeness Assessment
Computational models predict favorable absorption and distribution for 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole. SwissADME analyses of similar oxadiazoles indicate high gastrointestinal absorption and blood-brain barrier permeability, with moderate plasma protein binding .
Toxicity Considerations
The compound’s chloromethyl group raises potential toxicity concerns due to alkylating activity. In silico toxicity screening (e.g., ProTox-II) suggests hepatotoxicity as a primary risk, necessitating in vitro validation.
Future Research Directions
Expanding Biological Screening
Priority areas include:
-
Anticancer Activity: Testing against cancer cell lines to evaluate apoptosis induction.
-
Neuropharmacology: Assessing acetylcholinesterase inhibition for Alzheimer’s disease applications.
Synthetic Methodology Improvements
Developing greener synthesis routes (e.g., microwave-assisted cyclization) could enhance yield and reduce environmental impact.
Structural Optimization
Introducing fluorinated or sulfonated groups may improve solubility and target affinity while mitigating toxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume